Cas no 58271-37-7 (Propanediamide,N1,N3-bis(2,4-dimethylphenyl)-)
Propanediamide,N1,N3-bis(2,4-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Propanediamide,N1,N3-bis(2,4-dimethylphenyl)-
- N,N''-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE
- N,N'-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE
- N,N'-bis(2,4-dimethylphenyl)propanediamide
- N,N'-Bis(2,4-dimethylphenyl)malonamide
- propanediamide, N~1~,N~3~-bis(2,4-dimethylphenyl)-
- MLS001165283
- HMS1366O22
- n1,n3-Bis(2,4-dimethylphenyl)malonamide
- EN300-04330
- AKOS001073098
- MFCD00400048
- Bionet2_001034
- N~1~,N~3~-bis(2,4-dimethylphenyl)malonamide
- 8G-903
- DTXSID30357615
- HMS2885K11
- Oprea1_684272
- SCHEMBL9312746
- CHEMBL1313589
- SMR000549714
- N(1),N(3)-BIS(2,4-DIMETHYLPHENYL)MALONAMIDE
- N~1~,N~3~-Bis(2,4-dimethylphenyl)propanediamide
- CS-0294141
- 58271-37-7
-
- Inchi: 1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)20-18(22)11-19(23)21-17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
- InChI Key: YUUSRGBUOGLRPE-UHFFFAOYSA-N
- SMILES: O=C(CC(NC1C=CC(C)=CC=1C)=O)NC1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 310.16826
- Monoisotopic Mass: 310.168128
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 4.7
Experimental Properties
- Density: 1.17
- Boiling Point: 529.4°Cat760mmHg
- Flash Point: 185.7°C
- Refractive Index: 1.624
- PSA: 58.2
Propanediamide,N1,N3-bis(2,4-dimethylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG77477-1mg |
N,N''-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE |
58271-37-7 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AG77477-5mg |
N,N''-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE |
58271-37-7 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AG77477-500mg |
N,N''-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE |
58271-37-7 | >95% | 500mg |
$228.00 | 2024-04-19 | |
| A2B Chem LLC | AG77477-1g |
N,N''-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE |
58271-37-7 | >95% | 1g |
$277.00 | 2024-04-19 | |
| A2B Chem LLC | AG77477-5g |
N,N''-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE |
58271-37-7 | >95% | 5g |
$540.00 | 2024-04-19 | |
| A2B Chem LLC | AG77477-10g |
N,N''-BIS-(2,4-DIMETHYL-PHENYL)-MALONAMIDE |
58271-37-7 | >95% | 10g |
$802.00 | 2024-04-19 | |
| abcr | AB581896-1g |
N1,N3-Bis(2,4-dimethylphenyl)malonamide; . |
58271-37-7 | 1g |
€187.10 | 2025-04-17 | ||
| abcr | AB581896-5g |
N1,N3-Bis(2,4-dimethylphenyl)malonamide; . |
58271-37-7 | 5g |
€478.80 | 2025-04-17 | ||
| abcr | AB581896-10g |
N1,N3-Bis(2,4-dimethylphenyl)malonamide; . |
58271-37-7 | 10g |
€769.30 | 2025-04-17 | ||
| abcr | AB581896-25g |
N1,N3-Bis(2,4-dimethylphenyl)malonamide; . |
58271-37-7 | 25g |
€1638.60 | 2025-04-17 |
Propanediamide,N1,N3-bis(2,4-dimethylphenyl)- Suppliers
Propanediamide,N1,N3-bis(2,4-dimethylphenyl)- Related Literature
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Additional information on Propanediamide,N1,N3-bis(2,4-dimethylphenyl)-
Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- (CAS No. 58271-37-7): A Comprehensive Overview
Propanediamide, N1,N3-bis(2,4-dimethylphenyl)-, identified by its CAS number 58271-37-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has found applications in various scientific and industrial domains. Its molecular structure, featuring a propanediamide backbone substituted with 2,4-dimethylphenyl groups at the N1 and N3 positions, imparts distinct chemical reactivity and stability, making it a valuable candidate for further exploration.
The synthesis of Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- involves a series of well-defined chemical reactions that highlight the compound's versatility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the desired amide linkage. Subsequent functionalization with 2,4-dimethylphenyl groups introduces the aromatic moiety, enhancing the compound's interaction with biological targets. This synthetic route underscores the importance of precision and optimization in pharmaceutical chemistry to achieve high yields and purity.
In recent years, Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- has been studied for its potential applications in medicinal chemistry. Its structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development. Preliminary studies have explored its interaction with enzymes involved in metabolic pathways, indicating potential therapeutic benefits in managing metabolic disorders. Additionally, the compound's stability under different conditions makes it suitable for formulation into pharmaceutical products.
The pharmacological properties of Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- have been further investigated through computational modeling and experimental assays. These studies have provided insights into its binding affinity and mechanism of action. For instance, molecular docking simulations have revealed that the compound can effectively bind to specific pockets on target proteins, modulating their activity. Such findings are crucial for designing more effective drugs with improved selectivity and reduced side effects.
One of the most intriguing aspects of Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- is its potential in developing novel therapeutic agents. Researchers have been particularly interested in its ability to interact with biological systems at multiple levels. For example, its interaction with DNA-binding proteins has been explored as a means to develop targeted therapies for cancer. The compound's ability to disrupt or modulate these interactions could lead to significant advancements in oncology research.
The industrial significance of Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- extends beyond pharmaceutical applications. Its unique chemical properties make it a valuable intermediate in the synthesis of other complex molecules. Industries involved in specialty chemicals have recognized its potential as a building block for more sophisticated compounds used in agrochemicals, dyes, and polymers. This versatility underscores the compound's importance in both academic research and industrial innovation.
The environmental impact of using Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- has also been considered in recent studies. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles have been applied to optimize production processes, ensuring that the compound can be synthesized efficiently while adhering to environmental regulations. These initiatives highlight the growing emphasis on sustainability in chemical manufacturing.
The future prospects of Propanediamide, N1,N3-bis(2,4-dimethylphenyl)- are promising as research continues to uncover new applications and refine existing knowledge. Advances in analytical techniques and computational methods are expected to provide deeper insights into its properties and potential uses. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into practical applications that benefit society.
In conclusion, Propanediamide, N1,N3-bis(2,4-dimethylphenyl)-, CAS no. 58271-37-7, is a multifaceted compound with significant potential in pharmaceuticals and industrial chemistry. Its unique structure and functional properties make it a valuable subject of study for researchers worldwide. As scientific understanding continues to evolve,this compound is poised to play an increasingly important role in advancing medical treatments and industrial processes.
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